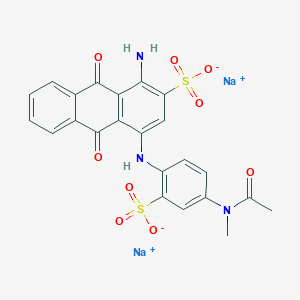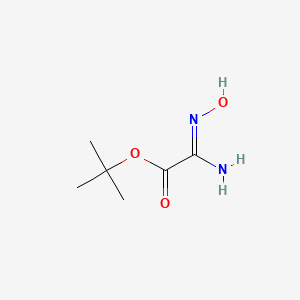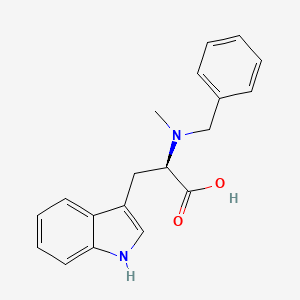![molecular formula C29H39NO4 B13450919 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid CAS No. 2354668-38-3](/img/structure/B13450919.png)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or by the acid chloride method . The protected amino acid is then coupled with tetradecanoic acid under appropriate conditions to yield the final product.
Chemical Reactions Analysis
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to yield reduced forms of the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under suitable conditions.
Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid has several applications in scientific research:
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various biochemical reagents and materials.
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid is unique due to its specific structure and properties. Similar compounds include:
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methyl-4-pentenoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-3-pyridyl alanine: A similar compound with a pyridyl group, used in the synthesis of peptides with specific properties.
Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate: A related compound used in peptide synthesis with a benzyl ester group.
These compounds share the common feature of Fmoc protection but differ in their specific structures and applications.
Properties
CAS No. |
2354668-38-3 |
|---|---|
Molecular Formula |
C29H39NO4 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid |
InChI |
InChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-15-22(20-28(31)32)30-29(33)34-21-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h11-14,16-19,22,27H,2-10,15,20-21H2,1H3,(H,30,33)(H,31,32) |
InChI Key |
PGJQMKJWIAVRKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(7-hexyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13450871.png)




![N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide](/img/structure/B13450899.png)





